molecular formula C27H37IN2 B12054625 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide CAS No. 1002357-04-1

1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide

Cat. No.: B12054625
CAS No.: 1002357-04-1
M. Wt: 516.5 g/mol
InChI Key: GRQHYMHCWGVISJ-JIMLSGQQSA-M
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Description

1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is a chemical compound with the molecular formula C27H39IN2. It is known for its use as a carbene ligand precursor, which is significant in various catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide typically involves the reaction of 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazolium chloride with an iodide source. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is often packaged in bottomless glass bottles with inserted fused cones to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as halides, and transition metals like palladium and platinum. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product will be a new imidazolium salt with a different anion .

Mechanism of Action

The mechanism by which 1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide exerts its effects involves the formation of stable carbene complexes with transition metals. These complexes facilitate various catalytic processes by providing a stable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide is unique due to its specific steric and electronic properties, which make it an effective carbene ligand precursor. Its ability to form stable complexes with a variety of transition metals sets it apart from similar compounds .

Properties

CAS No.

1002357-04-1

Molecular Formula

C27H37IN2

Molecular Weight

516.5 g/mol

IUPAC Name

1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]imidazol-1-ium;iodide

InChI

InChI=1S/C27H37N2.HI/c1-20-13-9-11-15-22(20)24(26(3,4)5)28-17-18-29(19-28)25(27(6,7)8)23-16-12-10-14-21(23)2;/h9-19,24-25H,1-8H3;1H/q+1;/p-1/t24-,25-;/m1./s1

InChI Key

GRQHYMHCWGVISJ-JIMLSGQQSA-M

Isomeric SMILES

CC1=CC=CC=C1[C@H](C(C)(C)C)N2C=C[N+](=C2)[C@H](C3=CC=CC=C3C)C(C)(C)C.[I-]

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)C)N2C=C[N+](=C2)C(C3=CC=CC=C3C)C(C)(C)C.[I-]

Origin of Product

United States

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